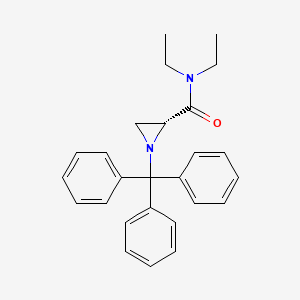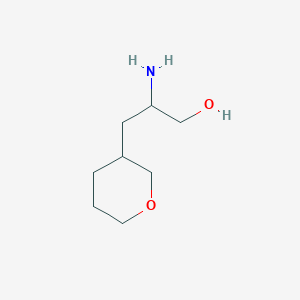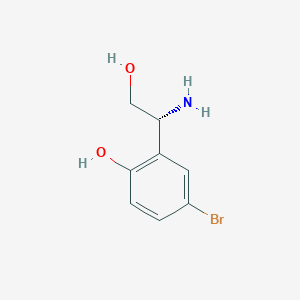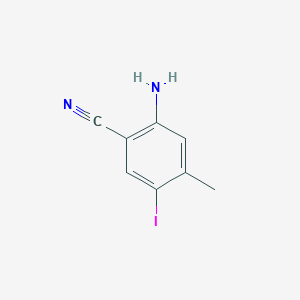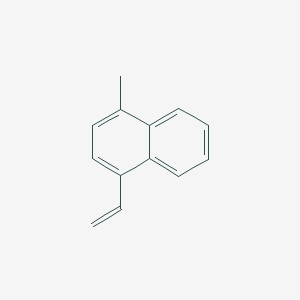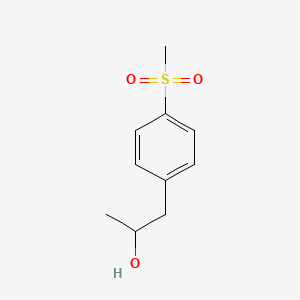
1-(4-(Methylsulfonyl)phenyl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(Methylsulfonyl)phenyl)propan-2-ol is an organic compound characterized by the presence of a methylsulfonyl group attached to a phenyl ring, which is further connected to a propan-2-ol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4-methylsulfonylbenzene with propan-2-ol under acidic conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation reactions using appropriate catalysts and controlled reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or distillation to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-(Methylsulfonyl)phenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Electrophiles such as halogens (Cl2, Br2) or nitrating agents (HNO3) under acidic conditions.
Major Products Formed:
Oxidation: Formation of 1-(4-(Methylsulfonyl)phenyl)propan-2-one or 1-(4-(Methylsulfonyl)phenyl)propanoic acid.
Reduction: Formation of 1-(4-(Methylthio)phenyl)propan-2-ol.
Substitution: Formation of various substituted derivatives on the phenyl ring.
Applications De Recherche Scientifique
1-(4-(Methylsulfonyl)phenyl)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 1-(4-(Methylsulfonyl)phenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The sulfonyl group may interact with enzymes or receptors, leading to modulation of biological activities. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
1-(4-(Methylthio)phenyl)propan-2-ol: Similar structure but with a methylthio group instead of a methylsulfonyl group.
1-(4-(Methylsulfonyl)phenyl)ethanol: Similar structure but with an ethanol moiety instead of propan-2-ol.
4-(Methylsulfonyl)phenol: Lacks the propan-2-ol moiety.
Uniqueness: 1-(4-(Methylsulfonyl)phenyl)propan-2-ol is unique due to the presence of both a methylsulfonyl group and a propan-2-ol moiety, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H14O3S |
|---|---|
Poids moléculaire |
214.28 g/mol |
Nom IUPAC |
1-(4-methylsulfonylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14O3S/c1-8(11)7-9-3-5-10(6-4-9)14(2,12)13/h3-6,8,11H,7H2,1-2H3 |
Clé InChI |
JYKHFEMXHAAXIR-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC=C(C=C1)S(=O)(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



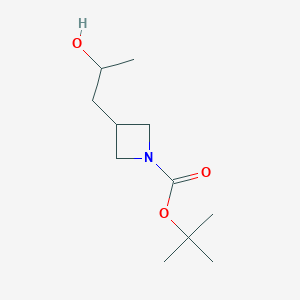

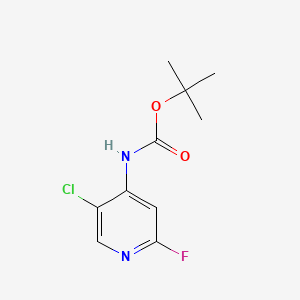
![N-[(2,3-dihydro-1-benzofuran-2-yl)methyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B15314861.png)

